molecular formula C11H16O4 B143755 depudecin CAS No. 139508-73-9

depudecin

Cat. No.: B143755
CAS No.: 139508-73-9
M. Wt: 212.24 g/mol
InChI Key: DLVJMFOLJOOWFS-INMLLLKOSA-N
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Description

The compound depudecin is a complex organic molecule featuring multiple epoxide groups and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of depudecin One common method involves the use of epoxidation reactions, where alkenes are converted to epoxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as titanium silicalite-1 (TS-1) may be employed to facilitate the epoxidation process, and advanced purification techniques like chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

depudecin: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

depudecin: has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Epoxides: Compounds with similar epoxide groups, such as ethylene oxide and propylene oxide.

    Hydroxyethyl Derivatives: Compounds like 2-hydroxyethyl methacrylate and 2-hydroxyethyl acrylate.

Uniqueness

depudecin: is unique due to its combination of multiple epoxide rings and a hydroxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural complexity allows for diverse applications and interactions that are not observed in simpler epoxides or hydroxyethyl derivatives .

Properties

CAS No.

139508-73-9

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1

InChI Key

DLVJMFOLJOOWFS-INMLLLKOSA-N

SMILES

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O

Canonical SMILES

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O

Synonyms

4,5:8,9-dianhydro-1,2,6,7,11-pentadeoxy-d-threo-d-ido-undeca-1,6-dienitol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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